

Solubility Profile of 6-Fluoro-1-indanone: A Technical Guide

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Compound of Interest

Compound Name: 6-Fluoro-1-indanone

Cat. No.: B073319

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **6-Fluoro-1-indanone** in organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information, inferred solubility from synthetic and purification methodologies, and general principles applicable to the indanone family. Furthermore, it outlines a standard experimental protocol for the quantitative determination of solubility.

Physicochemical Properties of 6-Fluoro-1-indanone

Property	Value	Reference
CAS Number	1481-32-9	[1]
Molecular Formula	C ₉ H ₇ FO	[1]
Molecular Weight	150.15 g/mol	[1]
Appearance	Off-white to pale brown crystalline powder	[2]
Melting Point	56-60 °C	[2]
Boiling Point	60 °C at 0.07 kPa	[2]

Solubility of 6-Fluoro-1-indanone in Organic Solvents

Direct quantitative solubility data for **6-Fluoro-1-indanone** is scarce in the reviewed literature. However, qualitative and inferred information from various sources provides valuable insights into its solubility profile.

Solvent	Solubility	Rationale/Source
Methanol	Soluble	Explicitly stated as soluble in methanol.[2]
Ethanol	Likely Soluble	Ethanol is mentioned as a solvent for the synthesis of related compounds and is a common solvent for recrystallization of polar organic compounds.[3][4]
Dichloromethane (CH ₂ Cl ₂)	Likely Soluble	Used as a solvent during the synthesis and extraction of 6-Fluoro-1-indanone.[3][5]
1,2-Dichloroethane	Likely Soluble	Employed as a solvent in the synthesis of 6-Fluoro-1-indanone.[2][5]
Ethyl Acetate	Likely Soluble	Used in combination with hexanes for column chromatography, suggesting solubility.[3]
Hexanes	Likely Sparingly Soluble to Insoluble	Used as an anti-solvent or in combination with more polar solvents for chromatography, indicating lower solubility.[3]
Toluene	Likely Soluble	The parent compound, 1-indanone, shows good solubility in non-polar aromatic solvents like benzene.[6]
Water	Likely Insoluble to Sparingly Soluble	The parent compound, 1-indanone, is described as moderately soluble in water, though the fluorine substitution may alter this.[6]

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following gravimetric method is a standard approach.

Objective: To determine the saturation solubility of **6-Fluoro-1-indanone** in a given organic solvent at a specific temperature.

Materials:

- **6-Fluoro-1-indanone**
- Selected organic solvent(s)
- Analytical balance (readable to 0.1 mg)
- Vials with screw caps
- Constant temperature bath or shaker
- Syringe filters (0.22 μm , solvent-compatible)
- Pipettes
- Evaporating dish or pre-weighed vial

Procedure:

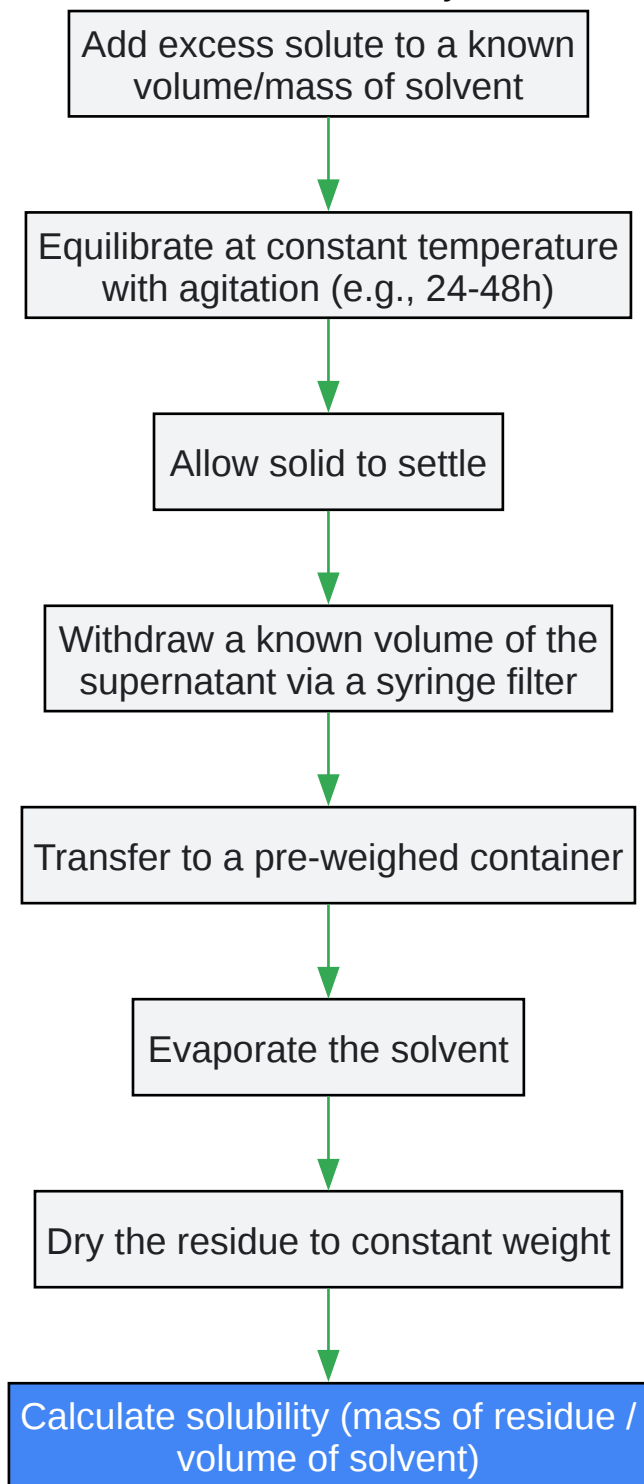
- **Sample Preparation:** Add an excess amount of **6-Fluoro-1-indanone** to a vial. The presence of undissolved solid is crucial to ensure saturation.
- **Solvent Addition:** Accurately pipette a known volume or mass of the desired organic solvent into the vial.
- **Equilibration:** Tightly cap the vial and place it in a constant temperature bath or shaker. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

- **Phase Separation:** Allow the vial to rest in the constant temperature bath for a few hours to let the undissolved solid settle.
- **Sample Withdrawal:** Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a solvent-compatible filter to avoid transferring any solid particles.
- **Solvent Evaporation:** Transfer the filtered supernatant to a pre-weighed evaporating dish or vial.
- **Drying:** Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound. Dry the residue to a constant weight.
- **Calculation:** The solubility is calculated as the mass of the dried residue divided by the volume of the solvent withdrawn. The results are typically expressed in g/L, mg/mL, or mol/L.

Visualizing Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

General Workflow for Solubility Determination



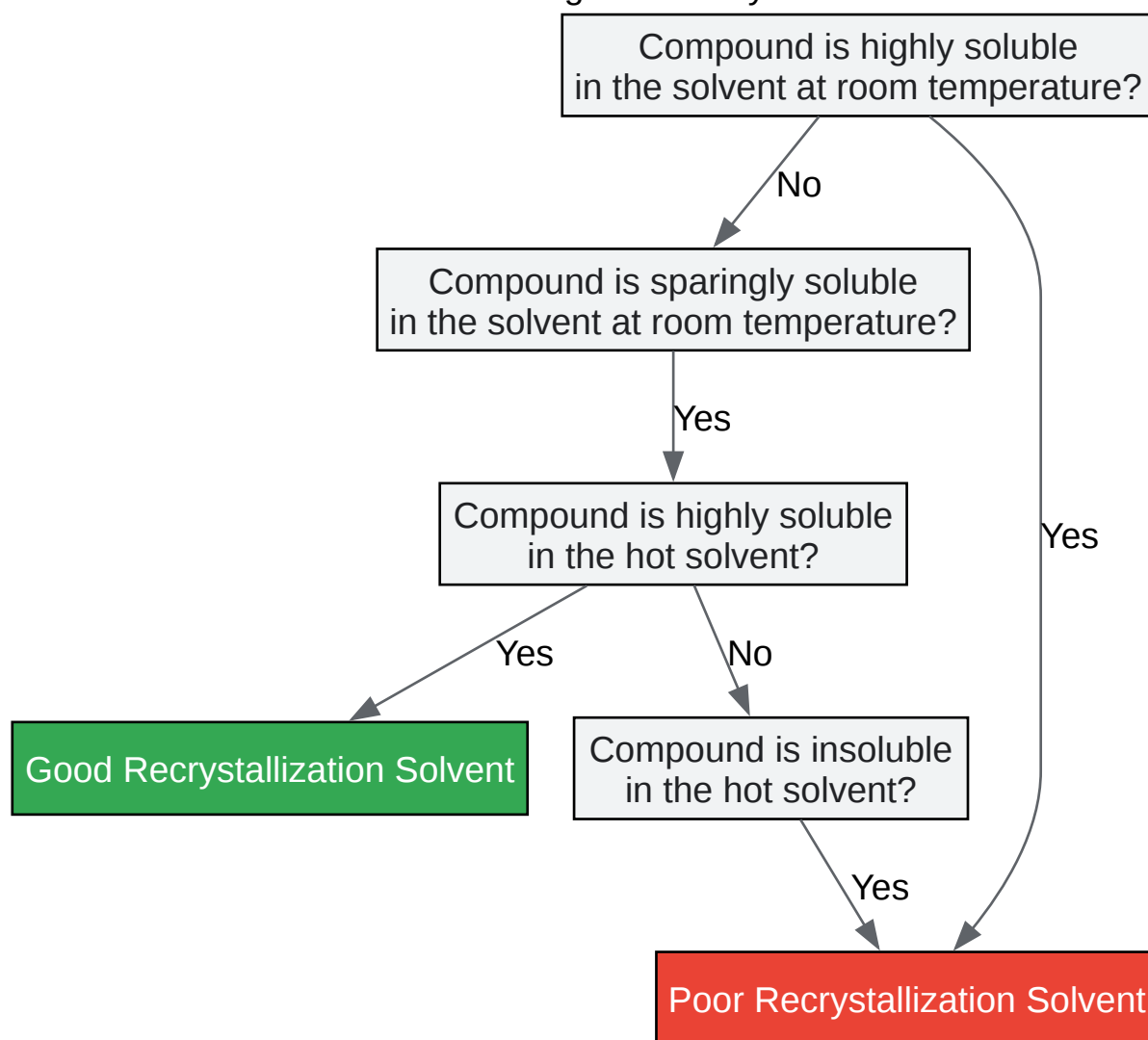
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Caption: A flowchart of the gravimetric method for solubility determination.

Logical Relationship in Solvent Selection for Recrystallization

The choice of a suitable solvent for recrystallization is logically dependent on the solubility characteristics of the compound at different temperatures.

Solvent Selection Logic for Recrystallization



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Caption: Decision tree for selecting an appropriate recrystallization solvent.

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